molecular formula C21H25NO5S B2771541 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327177-28-5

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No.: B2771541
CAS No.: 1327177-28-5
M. Wt: 403.49
InChI Key: ZAYMNMNDMJBFOT-ZHZULCJRSA-N
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Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of β-amino-acrylates, which are known for their diverse biological and pharmaceutical applications .

Properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-5-27-18-10-8-17(9-11-18)22-14-20(21(23)26-4)28(24,25)19-12-6-16(7-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYMNMNDMJBFOT-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with 4-isopropylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and isopropyl substituents provide a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets .

Biological Activity

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with potential biological activities that are being explored in various scientific studies. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethoxyphenyl group, a phenylsulfonyl group, and an acrylate moiety. This structural complexity is believed to contribute to its diverse biological activities.

This compound is thought to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved may vary depending on the target and the biological context.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit bacterial growth, suggesting that this compound may possess similar activity due to its sulfonyl group .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. For example, compounds with β-phenyl-α,β-unsaturated carbonyl motifs have shown promise as tyrosinase inhibitors and may also affect melanin production in melanoma cells . This suggests that this compound could be further explored for its anticancer properties.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is relevant for treating hyperpigmentation disorders. Compounds similar to this compound have been studied for their tyrosinase inhibitory effects. Research indicates that certain derivatives can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, which may position this compound as a candidate for further exploration in dermatological applications .

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study focusing on sulfonamide derivatives, several compounds exhibited significant antimicrobial effects against various bacterial strains. The structure of this compound suggests it may share similar properties.
  • Cytotoxicity Assessments : In vitro experiments assessing the cytotoxic effects of related compounds demonstrated variable toxicity profiles. For instance, certain analogs did not exhibit cytotoxicity at concentrations below 20 µM, indicating a potential therapeutic window for further development .
  • Tyrosinase Inhibition Studies : The efficacy of related compounds as tyrosinase inhibitors was evaluated using Lineweaver–Burk plots to determine IC50 values. Some analogs showed potent inhibition compared to standard controls like kojic acid, highlighting the potential of this compound in treating pigmentation disorders .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylateSimilar motifAntimicrobial, anticancer
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(methylsulfonyl)acrylateSimilar motifTyrosinase inhibition

This compound is distinguished by its unique combination of functional groups that may confer specific advantages in terms of selectivity and potency compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of 4-isopropylphenyl groups followed by acrylate esterification. Key steps include:

  • Sulfonyl group introduction : Use of sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

  • Acrylate formation : Michael addition of 4-ethoxyaniline to the α,β-unsaturated carbonyl intermediate, with stereochemical control (Z-configuration) achieved via temperature modulation (e.g., −20°C to room temperature) .

  • Optimization : Design of Experiments (DoE) principles, such as varying solvents (THF vs. DMF), catalysts (e.g., DMAP), and reaction times, are critical for yield improvement (>80%) and purity (>90%) .

    • Data Table : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
Sulfonylation4-Isopropylbenzenesulfonyl chloride, DCM, 0°C7585
Acrylate formation4-ethoxyaniline, THF, −20°C → RT6892

Q. How is the stereochemical integrity of the Z-configuration validated during synthesis?

  • Methodology :

  • NMR Spectroscopy : 1^1H-NMR coupling constants (JHHJ_{H-H}) for the α,β-unsaturated system (typically 10–12 Hz for Z-isomers) .
  • X-ray Crystallography : Dihedral angles between the sulfonylphenyl and acrylate moieties (e.g., 82.9° in analogous structures) confirm spatial arrangement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attacks to the β-carbon of the acrylate .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining discrepancies in solvent-dependent yields (e.g., higher polarity solvents stabilize transition states) .
    • Case Study : A 2024 study used DFT to reconcile unexpected regioselectivity in sulfonyl-acrylate reactions, attributing it to steric hindrance from the 4-isopropyl group .

Q. What strategies are effective in resolving crystallographic disorder in derivatives of this compound?

  • Methodology :

  • High-Resolution X-ray Diffraction : Data collection at low temperatures (100 K) reduces thermal motion artifacts .
  • Twinned Crystal Refinement : SHELXL or OLEX2 software packages model disordered regions (e.g., ethyl group rotamers) via split-site occupancy parameters .
    • Example : In a 2023 study, a derivative with a disordered 4-isopropyl group was resolved using 98:2 occupancy refinement, validated by residual density maps .

Q. How do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence the compound’s solid-state properties?

  • Methodology :

  • Crystal Packing Analysis : Software like Mercury (CCDC) visualizes π–π interactions (centroid distances: 3.5–4.0 Å) and hydrogen bonds (C–H···O, 2.5–3.0 Å) .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing density. For example, strong π–π interactions increase melting points by ~20°C compared to non-aromatic analogs .

Q. What are the challenges in scaling up synthesis using continuous-flow reactors?

  • Methodology :

  • Reactor Design : Microfluidic channels prevent clogging from insoluble intermediates (e.g., sulfonyl chloride byproducts) .
  • Residence Time Optimization : Real-time HPLC monitoring adjusts flow rates to maintain reaction completion (>95% conversion) .
    • Data Contradiction : Batch synthesis achieves higher yields (75%) than flow systems (65%) due to incomplete mixing in early prototypes, resolved by staggered reactor geometries .

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